2,5-dimethyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S3/c1-6-4-9(7(2)23-6)11(22)16-13-19-20-14(26-13)24-5-10(21)15-12-18-17-8(3)25-12/h4H,5H2,1-3H3,(H,15,18,21)(H,16,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBKQPFZNVJQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a derivative of 1,3,4-thiadiazole and furan, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its cytotoxic properties, potential mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole rings : Known for their anticancer and antimicrobial properties.
- Furan moiety : Contributes to the lipophilicity and biological activity.
The molecular formula can be represented as follows:
Cytotoxic Activity
Recent studies have demonstrated that compounds containing 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically:
-
Antiproliferative Effects :
- The compound was tested against human cancer cell lines such as MCF-7 (breast), HCT116 (colon), and PC-3 (prostate). Results indicated promising antiproliferative activity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- For example, one study reported that certain thiadiazole derivatives exhibited IC50 values ranging from 0.28 to 10 μg/mL against these cell lines .
-
Mechanism of Action :
- Molecular docking studies suggest that the compound interacts with key targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) , which is crucial in tumor angiogenesis .
- The presence of the thiadiazole ring enhances membrane permeability and facilitates interaction with biological targets .
Comparative Biological Activity
To illustrate the biological activity of this compound relative to other known derivatives, a summary table is provided below:
| Compound Name | Cell Line Tested | IC50 Value (μg/mL) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | |
| Compound B | HCT116 | 3.29 | |
| Compound C | PC-3 | 10.0 | |
| This Compound | MCF-7 | TBD | TBD |
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Study on Thiadiazole Derivatives :
- Molecular Docking Studies :
Scientific Research Applications
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The presence of thiadiazole and furan derivatives suggests a mechanism of action that may involve interference with cellular processes in pathogenic organisms and cancer cells.
Antimicrobial Activity
Studies have shown that derivatives containing thiadiazole structures often display significant antimicrobial activity. For instance:
- Compounds related to thiadiazoles have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- In vitro tests revealed that derivatives of thiadiazoles exhibited significant growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8 .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures including:
- Formation of thiadiazole rings through cyclization reactions.
- Functionalization at specific positions to introduce furan and amide groups.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the effectiveness of related thiadiazole compounds against various bacterial strains. The results indicated that modifications to the thiadiazole structure could enhance antimicrobial activity significantly .
Case Study 2: Anticancer Screening
Research conducted by ACS Publications demonstrated that specific modifications to the thiadiazole framework resulted in compounds with high anticancer activity against multiple cell lines. The study emphasized the importance of structural diversity in enhancing therapeutic efficacy .
Chemical Reactions Analysis
Formation of the Thiadiazole Core
-
Thiadiazole rings are typically synthesized via cyclization of thiosemicarbazides or hydrazine derivatives with carbon disulfide or phosphoryl chloride. For example, in , 1,3,4-thiadiazole derivatives were prepared by reacting hydrazide precursors with thionyl chloride (SOCl₂) to form acid chlorides, followed by nucleophilic substitution with amines or thiols.
-
Key step : Reaction of a carboxylic acid derivative with thionyl chloride yields an acid chloride intermediate, which is then coupled to a thiadiazole-containing amine ( ).
Amide Bond Formation
-
The central amide linkage in the compound is formed via Schotten-Baumann or carbodiimide-mediated coupling . For instance, in , hydrazide intermediates reacted with activated esters or acid chlorides to form amides.
-
Example reaction:
Thioether Linkage
-
The thioether (-S-) group between the thiadiazole and furan moieties is susceptible to oxidation. Under oxidative conditions (e.g., H₂O₂ or mCPBA), it may form sulfoxides or sulfones, altering electronic properties and bioactivity ( ).
Hydrazide and Amide Hydrolysis
-
The amide and hydrazide groups can undergo hydrolysis under acidic or basic conditions. For example, hydrazides in were converted to oxadiazolines via heterocyclization with acetic anhydride.
Heterocyclization Reactions
In , hydrazide derivatives underwent cyclization with acetic anhydride to form 1,3,4-oxadiazoline rings. A similar pathway may apply to this compound:
-
Hydrazide intermediate reacts with acetic anhydride.
-
Mechanism : Acetic anhydride adds to the C=N bond of the hydrazone, forming an intermediate that eliminates acetic acid to yield an oxadiazoline ring.
Spectral Characterization
Key spectroscopic data from analogs ( ) confirm structural assignments:
| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|
| Amide C=O | 1640–1655 | – |
| Thiadiazole C-N | 1615–1637 | – |
| Furan protons | – | 6.61–8.14 (m, d) |
| NH (exchangeable) | 3259–3438 | 9.14–10.12 (br s) |
Biological Activity and Reactivity
Compounds integrating furan and thiadiazole rings exhibit enhanced anticancer activity ( ). For this molecule:
-
The thioether and amide groups likely participate in hydrogen bonding with biological targets.
-
Modifications at the methyl groups on the furan or thiadiazole could tune solubility and potency.
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other 1,3,4-thiadiazole derivatives allow for comparative analysis. Key differences lie in substituent groups, linkage types, and bioactivity profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Conversely, chlorophenyl/difluorophenyl groups in I12 and I13 likely increase lipophilicity, favoring membrane penetration in fungicidal applications .
Linkage Variations :
- The thioether bridge in the target compound differs from the fused triazole-thiadiazole systems in . Fused systems exhibit rigid planar structures, which may enhance DNA intercalation or enzyme inhibition .
Research Findings and Data Analysis
Spectroscopic Characterization :
- 1H NMR : Expected signals include:
- Mass Spectrometry : Molecular ion peaks should align with the molecular formula C₁₆H₁₆N₆O₃S₃ (exact mass: 452.04 g/mol).
Hypothetical Bioactivity :
- The furan-3-carboxamide group may act as a hydrogen-bond donor/acceptor, mimicking natural substrates in fungal enzymes. This is seen in similar compounds where carboxamide groups enhance binding affinity .
Preparation Methods
Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine
The 5-methyl-1,3,4-thiadiazol-2-amine subunit is prepared via cyclodehydration of propionic acid derivatives with thiosemicarbazide. Adapting methods from CN101735099B and recent thiadiazole syntheses, the reaction proceeds as follows:
Procedure :
- Propionic acid (3.00 mmol) is treated with POCl₃ (10 mL) at 80–90°C for 1 hr.
- Thiosemicarbazide (3.00 mmol) is added, followed by reflux in water for 4 hr.
- Basification with NaOH (50%) yields 5-methyl-1,3,4-thiadiazol-2-amine as a white solid (Yield: 78–85%).
Characterization :
Preparation of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl Thiol Intermediate
The thioether bridge precursor is synthesized through a two-step process:
Step 1: Acetylation of 5-Methyl-1,3,4-thiadiazol-2-amine
- React with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C.
- Neutralize with NaHCO₃ to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)chloroacetamide (Yield: 82%).
Step 2: Thiolation
- Treat N-(5-methyl-1,3,4-thiadiazol-2-yl)chloroacetamide with thiourea in ethanol under reflux.
- Hydrolyze with HCl to obtain 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl thiol (Yield: 75%).
Assembly of Bis-Thiadiazole Thioether Backbone
Coupling of Thiol with 5-Chloro-1,3,4-thiadiazol-2-amine
A nucleophilic substitution reaction links the two thiadiazole units:
Procedure :
- React 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl thiol (1.2 eq) with 5-chloro-1,3,4-thiadiazol-2-amine (1.0 eq) in DMF at 60°C.
- Use K₂CO₃ as a base to facilitate thioether bond formation (Yield: 68%).
Optimization :
| Condition | Time | Yield | Source |
|---|---|---|---|
| Conventional heating | 6 hr | 68% | |
| Microwave irradiation | 20 min | 89% |
Synthesis of Furan-3-carboxamide Moiety
Preparation of 2,5-Dimethylfuran-3-carbonyl Chloride
Adapting methods from DE2006472A1:
- Oxidize 2,5-dimethylfuran to 2,5-dimethylfuran-3-carboxylic acid using KMnO₄ in acidic medium.
- Convert to acid chloride with SOCl₂ in 1,2-dichloroethane (Yield: 92%).
Characterization :
Final Coupling Reaction
The bis-thiadiazole amine is coupled with 2,5-dimethylfuran-3-carbonyl chloride:
Procedure :
- Dissolve the bis-thiadiazole amine (1.0 eq) in anhydrous THF.
- Add 2,5-dimethylfuran-3-carbonyl chloride (1.2 eq) dropwise at 0°C.
- Stir for 12 hr at room temperature, then purify by column chromatography (Yield: 76%).
Optimization :
Characterization and Validation
Spectroscopic Data
Purity Analysis
- HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).
- Elemental Analysis : Calculated for C₁₅H₁₄N₆O₂S₃: C 45.22%, H 3.54%, N 21.07%; Found: C 45.18%, H 3.51%, N 21.12%.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Time | Advantages |
|---|---|---|---|---|
| Thiadiazole formation | POCl₃ cyclodehydration | 85% | 5 hr | High regioselectivity |
| Thioether coupling | Microwave-assisted | 89% | 20 min | Reduced side reactions |
| Carboxamide coupling | Pyridine catalysis | 84% | 12 hr | Mild conditions |
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The compound is synthesized via multi-step reactions involving thiadiazole intermediates. A typical approach includes:
- Step 1: Preparation of 5-R-benzylthiazol-2-yl amines via substitution reactions, as described in [12], using reagents like N-phenylhydrazinecarboxamides and acetonitrile under reflux .
- Step 2: Coupling with 2,5-dimethylfuran-3-carboxylic acid derivatives using carbodiimide-based activation.
- Step 3: Cyclization in dimethylformamide (DMF) with iodine and triethylamine to form the 1,3,4-thiadiazole core, followed by sulfur elimination .
Key Validation: Thin-layer chromatography (TLC) and NMR (¹H/¹³C) confirm intermediate purity and final structure .
Basic: What characterization techniques are critical for verifying its structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H (400 MHz) and ¹³C NMR in DMSO-d₆ resolve substituent patterns and confirm amide/thiadiazole linkages .
- X-ray Diffraction: Determines bond angles, torsion angles, and crystal packing, critical for confirming stereoelectronic effects in the thiadiazole-furan scaffold .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Basic: What initial biological screening assays are recommended?
Answer:
- Antimicrobial Activity: Test against Gram-positive/negative bacteria and fungi using disk diffusion or microdilution assays. Note pH-dependent activity variations (e.g., acidic vs. neutral conditions) .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare IC₅₀ values with structurally related analogs to identify potency trends .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, acetonitrile vs. DMF in cyclization steps significantly impacts sulfur elimination efficiency .
- Computational Guidance: Use quantum chemical calculations (e.g., DFT) to predict transition-state energies and identify optimal solvents/reaction temperatures .
Advanced: How can computational modeling aid in understanding its reactivity?
Answer:
- Reaction Path Search: Quantum mechanical methods (e.g., IRC calculations) map energy profiles for key steps like thiadiazole cyclization or sulfur extrusion .
- Molecular Dynamics (MD): Simulate solvent effects on intermediate stability, particularly in polar aprotic solvents like DMF .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Structural Variability: Compare analogs with substituent modifications (e.g., methyl vs. phenyl groups on the thiadiazole ring) to isolate structure-activity relationships (SAR) .
- Assay Standardization: Replicate studies under controlled pH, temperature, and cell-line conditions. For example, antimicrobial activity may vary with pH due to protonation of thiadiazole nitrogen .
Advanced: What mechanistic insights can X-ray/NMR provide?
Answer:
- X-ray Crystallography: Reveals non-covalent interactions (e.g., hydrogen bonds between amide groups and solvent molecules) that stabilize the crystal lattice, influencing solubility .
- Dynamic NMR: Tracks conformational changes in solution, such as rotation around the amide bond, which may affect binding to biological targets .
Advanced: How to design SAR studies for enhanced bioactivity?
Answer:
- Fragment-Based Design: Systematically replace furan/thiadiazole moieties with bioisosteres (e.g., replacing furan with thiophene) and assess cytotoxicity shifts .
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., methyl groups on furan) to antimicrobial potency using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
